molecular formula C9H8FNO4 B1458188 Methyl 2-fluoro-3-methyl-5-nitrobenzoate CAS No. 1520918-11-9

Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Cat. No. B1458188
CAS RN: 1520918-11-9
M. Wt: 213.16 g/mol
InChI Key: NZJCEXRMQOTMOX-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-3-methyl-5-nitrobenzoate” is a chemical compound used in organic synthesis . It has a molecular weight of 213.17 . The compound is typically a pale-yellow to yellow-brown to brown solid .


Synthesis Analysis

The synthesis of “this compound” involves several steps. Initially, 5-fluoro-2-methylbenzoic acid is added to a solution of concentrated H2SO4. Then, a mixture of concentrated HNO3 in concentrated H2SO4 is added drop-wise. After the addition, the mixture is stirred at -5-0°C for 2 hours. The mixture is then poured into crash ice with vigorous stirring and the precipitate is collected by filtration. The precipitate is dissolved in EtOAc, washed with brine, dried over anhydrous Na2SO4, and concentrated to give crude 5-fluoro-2-methyl-3-nitrobenzoic acid. This crude product is then purified by silica gel chromatography to give the final product .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H8FNO4 . The InChI code for this compound is 1S/C9H8FNO4/c1-5-3-6 (11 (13)14)4-7 (8 (5)10)9 (12)15-2/h3-4H,1-2H3 .


Chemical Reactions Analysis

“this compound” is used in organic synthesis and it is used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one .


Physical And Chemical Properties Analysis

“this compound” is a powder that is pale-yellow to yellow-brown to brown in color . It is slightly soluble in water and soluble in dimethyl sulfoxide and acetone . and is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Intermediates

Methyl 2-fluoro-3-methyl-5-nitrobenzoate serves as a key intermediate in the synthesis of various complex organic compounds. For example, a study detailed a convenient synthesis process for 4-amino-2-fluoro-N-methyl-benzamide, which involved the oxidation of 2-fluoro-4-nitrotoluene, followed by chlorination, amination, and hydrogenation, showcasing the compound's utility in producing derivatives with potential pharmaceutical applications (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013). Similarly, another study synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline from 3,5-dinitro-1-trifluoromethylbenzene, highlighting the role of fluorinated nitrobenzoates in creating intermediates for antitumor agents (Yang Shijing, 2013).

Crystal Structure Analysis

Research on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors introduced derivatives, including this compound analogs, to investigate their structural characteristics. These studies offer insights into the crystal structures and potential biological activity of such compounds, contributing to the design of new inhibitors (Bin Li et al., 2005).

Environmental Chemistry and Solubility Studies

In environmental chemistry, the solubility of related compounds, such as 2-methyl-3-nitrobenzoic acid, has been measured in various solvents, providing essential data for understanding the environmental fate and behavior of these chemicals. These solubility studies contribute to the broader field of chemical research by enabling predictions of compound behavior in different environmental contexts (Erin Hart et al., 2017).

Green Chemistry

Advancements in green chemistry include the development of environmentally friendly synthesis processes for nitrobenzoic acids, emphasizing high selectivity and reduced environmental impact. Such research underscores the importance of sustainable approaches in chemical synthesis and the role of this compound derivatives in these processes (Wen-yi Mei et al., 2018).

Safety and Hazards

“Methyl 2-fluoro-3-methyl-5-nitrobenzoate” is associated with several hazards. It is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-fluoro-3-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-6(11(13)14)4-7(8(5)10)9(12)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJCEXRMQOTMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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